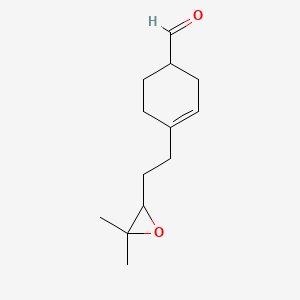
4-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, an oxiranyl group, and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde typically involves multiple steps, starting with the formation of the cyclohexene ring. One common approach is the cyclization of a suitable diene precursor in the presence of a strong acid catalyst. The oxiranyl group can be introduced through epoxidation of an alkene, followed by the addition of the formyl group via formylation reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Addition: Electrophilic addition reactions can be carried out using various electrophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of substituted cyclohexene derivatives.
Addition: Formation of cyclohexene derivatives with additional functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 4-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism by which 4-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
4-(3,3-Dimethyloxiranyl)butanal
3-(3,3-Dimethyloxiranyl)propionaldehyde
2-(3,3-Dimethyloxiranyl)ethanol
Uniqueness: 4-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde stands out due to its cyclohexene ring, which provides additional stability and reactivity compared to its linear counterparts. This structural feature allows for unique chemical transformations and applications.
Biological Activity
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C13H20O2 |
| Molar Mass | 208.3 g/mol |
| CAS Number | 37677-09-1 |
| EINECS Number | 253-615-3 |
Structure
The structure of the compound features a cyclohexene ring with an aldehyde functional group and an epoxide moiety, which may contribute to its reactivity and biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde exhibit significant antimicrobial properties. For instance, a study published in the Journal of Natural Products highlighted that derivatives of cyclohexene aldehydes showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
Research has demonstrated that this compound possesses antioxidant capabilities. A study assessing various cyclohexene derivatives reported that they effectively scavenged free radicals, suggesting potential applications in preventing oxidative stress-related diseases . The mechanism of action is believed to involve the donation of hydrogen atoms from the aldehyde group.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity against certain cancer cells while sparing normal cells, which is promising for future cancer therapies .
Case Study 1: Antimicrobial Efficacy
A case study investigated the antimicrobial efficacy of several cyclohexene derivatives against clinical isolates. The study found that this compound demonstrated significant inhibition zones in agar diffusion tests, particularly against Gram-positive bacteria .
Case Study 2: Antioxidant Activity
In another case study focusing on antioxidant activity, researchers evaluated the compound's ability to reduce oxidative stress in human cell lines exposed to hydrogen peroxide. The results showed a marked decrease in reactive oxygen species (ROS) levels when treated with the compound, indicating its potential as a protective agent against oxidative damage .
Properties
CAS No. |
37677-09-1 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
4-[2-(3,3-dimethyloxiran-2-yl)ethyl]cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C13H20O2/c1-13(2)12(15-13)8-7-10-3-5-11(9-14)6-4-10/h3,9,11-12H,4-8H2,1-2H3 |
InChI Key |
QDEJSRGRUBKYGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)CCC2=CCC(CC2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















